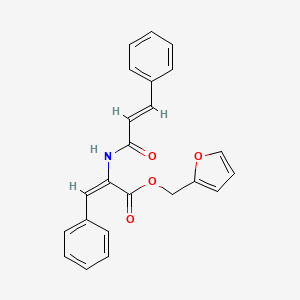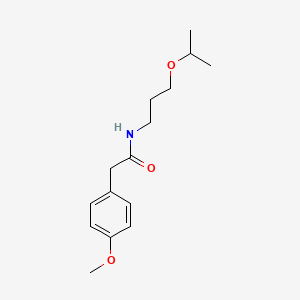![molecular formula C22H28N2O2 B4893409 5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol, commonly known as F13640, is a novel ligand that has been extensively studied for its potential therapeutic applications. F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor has been implicated in several neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. In preclinical studies, F13640 has shown promising results in animal models of addiction, schizophrenia, and Parkinson's disease. F13640 has also been studied for its potential use in pain management.
Wirkmechanismus
F13640 is a selective agonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward processing and motivation. Activation of the dopamine D3 receptor has been shown to decrease drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of schizophrenia.
Biochemical and Physiological Effects:
Activation of the dopamine D3 receptor by F13640 has been shown to modulate several biochemical and physiological pathways, including the release of dopamine, glutamate, and GABA. F13640 has also been shown to increase cAMP levels in cells expressing the dopamine D3 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
F13640 has several advantages for lab experiments, including its selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, F13640 has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
Several future directions for F13640 research include the development of more potent and selective analogs, the investigation of F13640's potential therapeutic applications in other neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying F13640's effects on biochemical and physiological pathways. Additionally, future studies may investigate the potential use of F13640 in combination with other drugs for enhanced therapeutic efficacy.
Synthesemethoden
The synthesis of F13640 involves several steps, including the synthesis of the key intermediate 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidine, which is then coupled with 2-methoxyphenol to form F13640. The synthesis of F13640 has been described in detail in several publications, including a patent by the original inventors.
Eigenschaften
IUPAC Name |
5-[[3-(3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-22-9-8-17(13-21(22)25)14-23-11-4-7-20(16-23)24-12-10-18-5-2-3-6-19(18)15-24/h2-3,5-6,8-9,13,20,25H,4,7,10-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFSQFJXMTVQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)N3CCC4=CC=CC=C4C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl]methyl}-2-methoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)


![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)